Cas no 3704-42-5 (4-(4-Nitrophenyl)thiazole)
4-(4-Nitrophenyl)thiazole Chemical and Physical Properties
Names and Identifiers
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- 4-(4-nitrophenyl)-1,3-thiazole
- 4-(4-nitrophenyl)Thiazole
- BRN 0166709
- 4-27-00-01143 (Beilstein Handbook Reference)
- Thiazole, 4-(4-nitrophenyl)-
- SCHEMBL6756644
- DA-22465
- DTXSID10190542
- 3704-42-5
- EN300-692165
- 4-(4-Nitrophenyl)thiazole
-
- Inchi: 1S/C9H6N2O2S/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H
- InChI Key: UQFMVAQNKKKVDG-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)C1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 206.01508
- Monoisotopic Mass: 206.01499861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 87Ų
Experimental Properties
- PSA: 56.03
4-(4-Nitrophenyl)thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N926483-10mg |
4-(4-Nitrophenyl)thiazole |
3704-42-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N926483-50mg |
4-(4-Nitrophenyl)thiazole |
3704-42-5 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N926483-100mg |
4-(4-Nitrophenyl)thiazole |
3704-42-5 | 100mg |
$ 275.00 | 2022-06-03 | ||
| Enamine | EN300-692165-0.05g |
4-(4-nitrophenyl)-1,3-thiazole |
3704-42-5 | 0.05g |
$612.0 | 2023-03-10 | ||
| Enamine | EN300-692165-0.1g |
4-(4-nitrophenyl)-1,3-thiazole |
3704-42-5 | 0.1g |
$640.0 | 2023-03-10 | ||
| Enamine | EN300-692165-0.25g |
4-(4-nitrophenyl)-1,3-thiazole |
3704-42-5 | 0.25g |
$670.0 | 2023-03-10 | ||
| Enamine | EN300-692165-0.5g |
4-(4-nitrophenyl)-1,3-thiazole |
3704-42-5 | 0.5g |
$699.0 | 2023-03-10 | ||
| Enamine | EN300-692165-1.0g |
4-(4-nitrophenyl)-1,3-thiazole |
3704-42-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-692165-2.5g |
4-(4-nitrophenyl)-1,3-thiazole |
3704-42-5 | 2.5g |
$1428.0 | 2023-03-10 | ||
| Enamine | EN300-692165-5.0g |
4-(4-nitrophenyl)-1,3-thiazole |
3704-42-5 | 5.0g |
$2110.0 | 2023-03-10 |
4-(4-Nitrophenyl)thiazole Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 4-(4-Nitrophenyl)thiazole
4-(4-Nitrophenyl)thiazole: A Comprehensive Overview
4-(4-Nitrophenyl)thiazole (CAS No. 3704-42-5) is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its thiazole ring fused with a nitro-substituted phenyl group, exhibits unique chemical properties and has found applications in various research domains. In this article, we delve into the structural features, synthesis methods, and recent advancements in the utilization of 4-(4-Nitrophenyl)thiazole, highlighting its potential as a versatile building block in modern chemical research.
The thiazole moiety in 4-(4-Nitrophenyl)thiazole is a five-membered ring containing sulfur and nitrogen atoms, which contributes to its aromaticity and reactivity. The presence of the nitro group (-NO₂) at the para position of the phenyl ring introduces electron-withdrawing effects, enhancing the compound's stability and reactivity. This combination of structural features makes 4-(4-Nitrophenyl)thiazole an ideal candidate for exploring diverse chemical transformations and applications.
Recent studies have focused on the synthesis of 4-(4-Nitrophenyl)thiazole through various methodologies. One prominent approach involves the condensation reaction between 2-aminothiophenol and 4-nitrobenzaldehyde under acidic conditions. This reaction pathway not only yields high purity but also allows for scalability, making it suitable for industrial applications. Researchers have also explored alternative routes, such as microwave-assisted synthesis and catalytic methods, to optimize reaction conditions and improve yield.
In terms of applications, 4-(4-Nitrophenyl)thiazole has demonstrated potential in drug discovery. Its ability to act as a scaffold for bioactive molecules has led to its use in designing compounds with anti-inflammatory, antioxidant, and anticancer properties. For instance, studies have shown that derivatives of 4-(4-Nitrophenyl)thiazole exhibit promising activity against various cancer cell lines, suggesting its role as a lead compound in oncology research.
Beyond pharmacology, 4-(4-Nitrophenyl)thiazole has found applications in materials science. Its electron-withdrawing properties make it a valuable component in the development of advanced materials such as conductive polymers and optoelectronic devices. Recent research has explored its integration into polymer frameworks to enhance electrical conductivity and mechanical stability, paving the way for innovative applications in flexible electronics.
The environmental impact of 4-(4-Nitrophenyl)thiazole is another area of growing interest. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Preliminary findings indicate that while the compound exhibits moderate toxicity under certain conditions, its environmental footprint can be minimized through proper waste management practices.
In conclusion, 4-(4-Nitrophenyl)thiazole (CAS No. 3704-42-5) stands as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features, coupled with advancements in synthesis techniques and application-oriented research, underscore its significance as a valuable tool in modern chemistry. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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